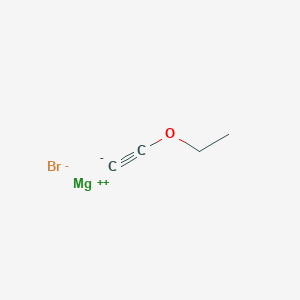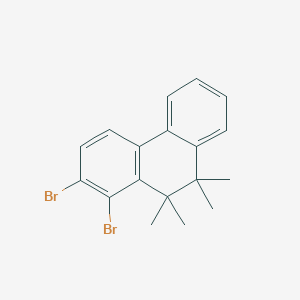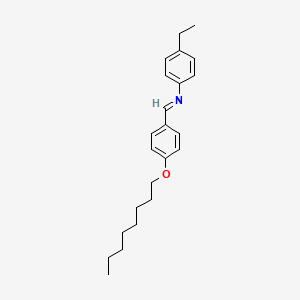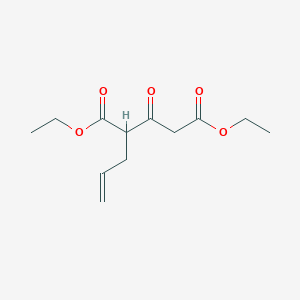![molecular formula C16H19O4P B14673839 [1,1'-Biphenyl]-4-yl diethyl phosphate CAS No. 37782-03-9](/img/structure/B14673839.png)
[1,1'-Biphenyl]-4-yl diethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-4-yl diethyl phosphate: is an organophosphorus compound that features a biphenyl group attached to a diethyl phosphate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-yl diethyl phosphate typically involves the reaction of biphenyl derivatives with diethyl phosphorochloridate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4-yl diethyl phosphate may involve large-scale batch or continuous processes. The key steps include the preparation of high-purity starting materials, precise control of reaction conditions, and efficient purification techniques to ensure the desired product’s quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: [1,1’-Biphenyl]-4-yl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert the phosphate group to phosphine derivatives.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of biphenyl phosphates.
Reduction: Formation of biphenyl phosphines.
Substitution: Formation of brominated or nitrated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1,1’-Biphenyl]-4-yl diethyl phosphate is used as a reagent in organic synthesis and as a ligand in coordination chemistry .
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions involving phosphate groups .
Industry: Industrially, this compound can be used in the production of flame retardants, plasticizers, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-4-yl diethyl phosphate involves its interaction with molecular targets such as enzymes and receptors that recognize phosphate groups. The compound can inhibit or activate these targets by mimicking or blocking the natural substrates’ binding . The pathways involved often include phosphorylation and dephosphorylation processes critical for cellular signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Diethylphosphite: Similar in structure but lacks the biphenyl group.
Bisphosphonates: Used in medicine for bone diseases but have different structural features and applications.
Uniqueness: [1,1’-Biphenyl]-4-yl diethyl phosphate is unique due to its biphenyl moiety, which imparts distinct chemical properties and reactivity compared to other organophosphorus compounds. This uniqueness makes it valuable in specific applications where both the biphenyl and phosphate functionalities are required .
Eigenschaften
CAS-Nummer |
37782-03-9 |
|---|---|
Molekularformel |
C16H19O4P |
Molekulargewicht |
306.29 g/mol |
IUPAC-Name |
diethyl (4-phenylphenyl) phosphate |
InChI |
InChI=1S/C16H19O4P/c1-3-18-21(17,19-4-2)20-16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |
InChI-Schlüssel |
QOQHQTJPTKGVSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(Phenylethynyl)sulfanyl]benzene](/img/structure/B14673778.png)





![1-[Di(prop-2-en-1-yl)phosphoryl]piperidine](/img/structure/B14673793.png)
![2-methyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B14673803.png)




